methyl 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetate
Overview
Description
Methyl 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an aniline derivative, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetate typically involves the following steps:
N-Sulfonylation: The starting material, 4-chloro-2-methylaniline, is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the N-(benzenesulfonyl)-4-chloro-2-methylaniline intermediate.
Esterification: The intermediate is then reacted with methyl chloroacetate in the presence of a base, such as sodium hydride, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
Methyl 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting enzymes and receptors involved in inflammatory and infectious diseases.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool compound in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of methyl 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This compound can also modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetate is unique due to the presence of both a chloro and a methyl group on the aniline ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-10-13(17)8-9-15(12)18(11-16(19)22-2)23(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKOOJMVFCETSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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